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5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole derivative . Industrial production methods may involve the use of high-temperature synthesis with ammonia and pyrrole, followed by dehydrogenation and purification .
Chemical Reactions Analysis
5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and derivative .
Comparison with Similar Compounds
5-ethyl-3,3-dimethyl-2,3-dihydro-1H-indole can be compared with other similar indole derivatives, such as:
1H-Indole, 2,3-dihydro-3,3-dimethyl-: This compound shares a similar structure but lacks the ethyl group at the 5-position.
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: This derivative has a methoxy group at the 5-position and an ethanamine side chain.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives.
Biological Activity
5-Ethyl-3,3-dimethyl-2,3-dihydro-1H-indole is a nitrogen-containing heterocyclic compound with significant potential in pharmacological applications. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that includes an indole moiety, characterized by a fused benzene and pyrrole ring. The presence of ethyl and dimethyl substituents at specific positions enhances its chemical properties and biological activities. The molecular formula is C12H15N, with a molecular weight of approximately 175.27 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit a range of antimicrobial activities. For instance, derivatives of indole structures have shown effectiveness against various bacterial strains. A study reported that certain indole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
10f | 0.5 | S. aureus |
10g | 0.5 | S. aureus |
10h | 0.5 | MRSA |
These findings suggest that modifications at the alkyl sites are crucial for enhancing the pharmacological activity of indole derivatives.
Anticancer Properties
In addition to antimicrobial effects, this compound has been investigated for its anticancer potential. Similar compounds have shown cytotoxicity against various cancer cell lines, including HepG2 liver cancer cells. One study highlighted that specific structural modifications could enhance the selectivity and potency of these compounds against cancer cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
10h | HepG2 | 25 |
10f | L-02 | >50 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have proposed that these compounds interact with various biological targets:
- CB2 Receptor Modulation : Some indole derivatives act as selective ligands for cannabinoid receptors, particularly CB2 receptors, which are involved in modulating immune responses and pain .
- Antioxidant Activity : Research has also indicated that certain derivatives possess neuroprotective properties due to their antioxidant capabilities, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies
Several case studies have documented the biological activities of related indole compounds:
- A study on a series of indole derivatives found significant antibacterial activity against Pseudomonas aeruginosa, demonstrating the potential for developing new antibiotics from this scaffold .
- Another investigation into the neuroprotective effects of dihydroindoles revealed their ability to reduce oxidative stress in neuronal cells, suggesting a role in protecting against neurodegeneration .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
5-ethyl-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-4-9-5-6-11-10(7-9)12(2,3)8-13-11/h5-7,13H,4,8H2,1-3H3 |
InChI Key |
AUUHCCIZDMTRIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NCC2(C)C |
Origin of Product |
United States |
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